molecular formula C9H11N B1233655 Cinnamylamine CAS No. 4335-60-8

Cinnamylamine

Cat. No.: B1233655
CAS No.: 4335-60-8
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-QPJJXVBHSA-N
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Description

Cinnamylamine is an aromatic compound derived from l-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials. This compound is valuable for its antibacterial, antiviral, and anticancer properties, making it a significant starting material in various chemical syntheses .

Mechanism of Action

Target of Action

Cinnamylamine is an aromatic compound derived from L-phenylalanine . The primary target of this compound is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to this compound .

Mode of Action

The Cv-ωTA enzyme exhibits high activity in the conversion of cinnamaldehyde to this compound . This conversion is a key step in the biosynthesis of this compound . To shift the equilibrium of the reaction towards this compound, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed .

Biochemical Pathways

The biosynthesis of this compound involves several steps . First, the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are used to convert cinnamic acid to cinnamaldehyde . Then, the Cv-ωTA enzyme converts cinnamaldehyde to this compound . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to cinnamic acid .

Pharmacokinetics

coli has been optimized by adjusting the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that these factors may play a role in the bioavailability of this compound.

Result of Action

The result of the action of this compound is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported yield of this compound in engineered E. coli reached 523.15 mg/L .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of this compound in engineered E. coli was improved by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . Additionally, the overexpression or knockout of certain native global transcription factors and resistance genes in E. coli was found to regulate the catalytic rate of NcCAR and Cv-ωTA, thereby affecting the production of this compound .

Biochemical Analysis

Biochemical Properties

Cinnamylamine plays a significant role in biochemical reactions, particularly in the synthesis of aromatic primary amines. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi. These enzymes catalyze the conversion of cinnamic acid to this compound through a series of biocatalytic reactions. The interaction between this compound and these enzymes is crucial for the efficient production of the compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the overexpression or knockout of specific transcription factors and resistance genes can regulate the production of this compound. This regulation affects the fluxes of NADPH and ATP, as well as the rate of pyruvate metabolism. Additionally, this compound can upregulate genes related to stress and detoxification, impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound is involved in enzyme inhibition and activation, particularly in the catalytic processes of carboxylic acid reductase and ω-transaminase. These interactions lead to changes in gene expression and metabolic pathways, ultimately influencing the synthesis and stability of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the accumulation of toxic intermediates, such as aromatic aldehydes, can affect the yield of this compound. Metabolic regulation through the overexpression or knockout of specific genes can enhance the stability and production of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and analgesic properties. At higher doses, this compound can cause toxic or adverse effects, including metabolic imbalances and cellular stress. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine lyase pathway. These pathways facilitate the conversion of cinnamic acid to this compound through a series of enzymatic reactions. Enzymes such as carboxylic acid reductase and ω-transaminase play a crucial role in these pathways, influencing the metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its overall activity and function. The transport and distribution of this compound are essential for its effective utilization in biochemical reactions and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylamine can be synthesized through chemical methods, primarily involving the conversion of cinnamaldehyde to this compound using ω-aminotransferase from Chromobacterium violaceum. This process can be optimized by employing engineered Escherichia coli strains to enhance the conversion rate .

Industrial Production Methods: Industrial production of this compound involves biocatalytic synthesis using engineered strains of Escherichia coli. The process includes the use of carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli to convert cinnamic acid to cinnamaldehyde, followed by its conversion to this compound .

Chemical Reactions Analysis

Types of Reactions: Cinnamylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include cinnamaldehyde, cinnamyl alcohol, and various substituted cinnamylamines .

Scientific Research Applications

Cinnamylamine has extensive applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cinnamylamine is unique due to its aromatic structure and the presence of an amine group, which makes it a versatile precursor for synthesizing a wide range of bioactive compounds. Its ability to undergo various chemical reactions and its extensive applications in different fields highlight its significance .

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFNSMYPSHCBK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-60-8, 4360-51-4
Record name Cinnamylamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYLAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods II

Procedure details

Aminomethyl styrene resin was prepared from chloromethyl styrene resin (Polumer Laboratories, PL-CMS Resin, 1.0 meq/g) using the procedure of Weinshenker. Weinshenker, N. M.; Shen, C. M.; Wong, J. Y., Organic Synthesis, vol. 56, pp. 95-99. The aminomethyl resin was coupled with N-(Fmoc)glycine using a procedure similar to that described in Example 7. The Fmoc group was removed using a procedure similar to that described in Example 8. This sequence was repeated three times to give the title compound, which has three glycine residues attached to the polystyrene resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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